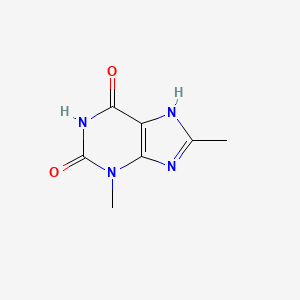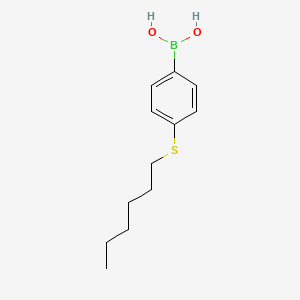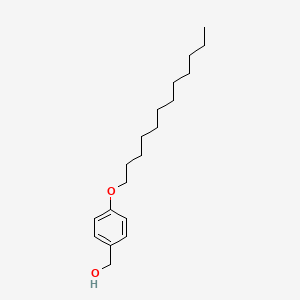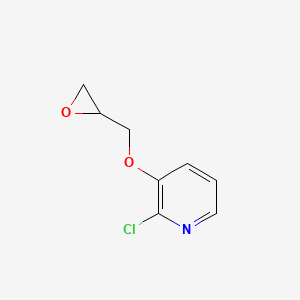
2-butoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butoxybenzamide is an organic compound with the molecular formula C11H15NO2 It is a derivative of benzamide, where the benzene ring is substituted with a butoxy group at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Butoxybenzamide can be synthesized through the reaction of 2-aminobenzoic acid with butyl alcohol in the presence of a dehydrating agent such as thionyl chloride. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. Continuous flow reactors and automated systems can be employed to scale up the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butoxy group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, amines, appropriate solvents like dichloromethane or ethanol.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Amines, alcohols.
Substitution: Halogenated benzamides, aminobenzamides.
Aplicaciones Científicas De Investigación
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Research has explored its potential as a bioactive compound, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Preliminary studies suggest that derivatives of 2-butoxybenzamide may have pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism by which 2-butoxybenzamide exerts its effects depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, modulating their activity. The butoxy group can influence the compound’s lipophilicity, affecting its ability to cross cell membranes and reach its molecular targets. Pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparación Con Compuestos Similares
2-Methoxybenzamide: Similar structure but with a methoxy group instead of a butoxy group. It has different physical and chemical properties due to the smaller size of the substituent.
2-Ethoxybenzamide: Contains an ethoxy group, making it less lipophilic compared to 2-butoxybenzamide.
2-Propoxybenzamide: Features a propoxy group, offering a balance between the properties of methoxy and butoxy derivatives.
Uniqueness of this compound: this compound stands out due to its specific balance of lipophilicity and reactivity. The butoxy group provides a unique combination of steric and electronic effects, influencing the compound’s behavior in chemical reactions and its interactions with biological targets.
Propiedades
Número CAS |
60444-92-0 |
|---|---|
Fórmula molecular |
C11H15NO2 |
Peso molecular |
193.24 g/mol |
Nombre IUPAC |
2-butoxybenzamide |
InChI |
InChI=1S/C11H15NO2/c1-2-3-8-14-10-7-5-4-6-9(10)11(12)13/h4-7H,2-3,8H2,1H3,(H2,12,13) |
Clave InChI |
VPTQXJGFCHOGAN-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=CC=CC=C1C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-(Methoxycarbonyl)bicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B8786291.png)


![4-(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)thiazol-2-amine](/img/structure/B8786316.png)







